(2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one
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Overview
Description
(E)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. Catalysts such as solid bases or ionic liquids can be employed to enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Epoxides, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds and polymers.
Biology
The compound exhibits various biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. It is studied for its potential use in developing new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, (E)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE is used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for applications in material science and nanotechnology.
Mechanism of Action
The mechanism of action of (E)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or DNA, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Chalcone: The parent compound of the chalcone family, known for its simple structure and diverse biological activities.
Flavonoids: A class of compounds structurally related to chalcones, with additional hydroxyl groups and a closed pyran ring.
Curcumin: A natural compound with a similar structure, known for its potent anti-inflammatory and antioxidant properties.
Uniqueness
(E)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE is unique due to the presence of the 1,3-dimethyl-1H-pyrazol-4-yl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other chalcones and contributes to its specific interactions with molecular targets.
Properties
Molecular Formula |
C14H14N2O2 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
(E)-3-(1,3-dimethylpyrazol-4-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C14H14N2O2/c1-10-12(9-16(2)15-10)5-8-14(18)11-3-6-13(17)7-4-11/h3-9,17H,1-2H3/b8-5+ |
InChI Key |
ABAWOOLKLLGUCV-VMPITWQZSA-N |
Isomeric SMILES |
CC1=NN(C=C1/C=C/C(=O)C2=CC=C(C=C2)O)C |
Canonical SMILES |
CC1=NN(C=C1C=CC(=O)C2=CC=C(C=C2)O)C |
Origin of Product |
United States |
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